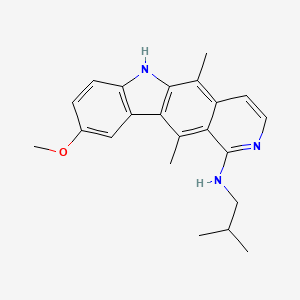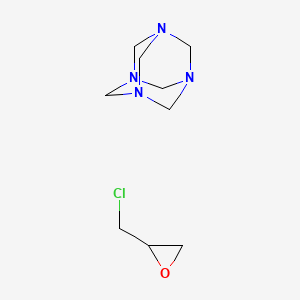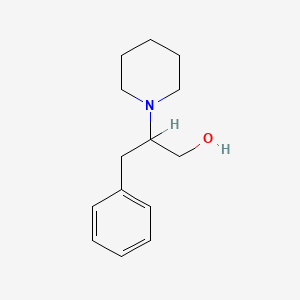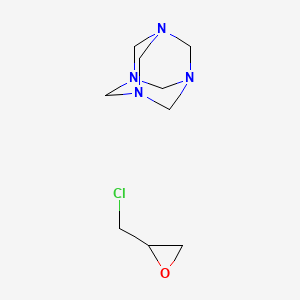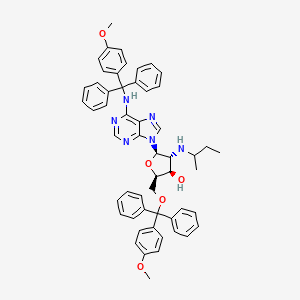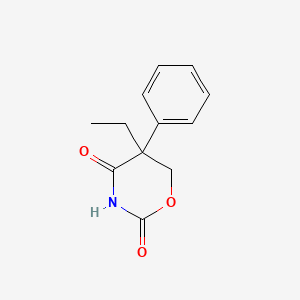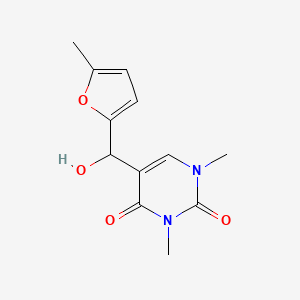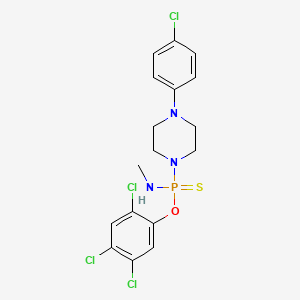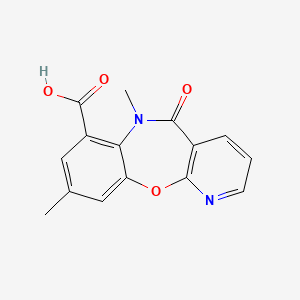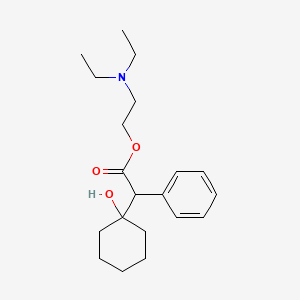
1-Hydroxy-alpha-phenylcyclohexaneacetic acid (2-(diethylamino)ethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-alpha-phenylcyclohexaneacetic acid (2-(diethylamino)ethyl) ester is a complex organic compound with a unique structure that includes a phenyl group, a cyclohexane ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-alpha-phenylcyclohexaneacetic acid (2-(diethylamino)ethyl) ester typically involves multiple steps. One common method is the esterification of 1-Hydroxy-alpha-phenylcyclohexaneacetic acid with 2-(diethylamino)ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and requires heating to promote the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-alpha-phenylcyclohexaneacetic acid (2-(diethylamino)ethyl) ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted esters.
Scientific Research Applications
1-Hydroxy-alpha-phenylcyclohexaneacetic acid (2-(diethylamino)ethyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Hydroxy-alpha-phenylcyclohexaneacetic acid (2-(diethylamino)ethyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can be hydrolyzed to release the active acid, which then exerts its effects by modulating biochemical pathways. This compound may also interact with cellular membranes, altering their properties and affecting cell signaling.
Comparison with Similar Compounds
Similar Compounds
Procaine: An ester anesthetic with a similar structure but different pharmacological properties.
Hexanoic acid 2-(diethylamino)ethyl ester: Another ester compound with distinct biological activities.
Uniqueness
1-Hydroxy-alpha-phenylcyclohexaneacetic acid (2-(diethylamino)ethyl) ester is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
CAS No. |
102371-04-0 |
|---|---|
Molecular Formula |
C20H31NO3 |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-(1-hydroxycyclohexyl)-2-phenylacetate |
InChI |
InChI=1S/C20H31NO3/c1-3-21(4-2)15-16-24-19(22)18(17-11-7-5-8-12-17)20(23)13-9-6-10-14-20/h5,7-8,11-12,18,23H,3-4,6,9-10,13-16H2,1-2H3 |
InChI Key |
KTWQAWSQSOISLN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)C2(CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


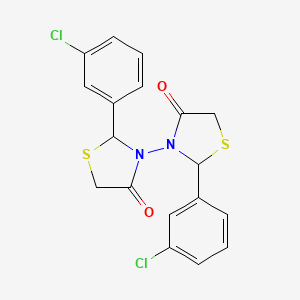

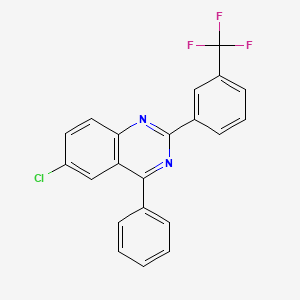

![(1S,2S,15R,23R)-24-(cyclopropylmethyl)-7-fluoro-16-oxa-13,24-diazaoctacyclo[15.9.1.15,9.01,15.02,23.04,14.021,27.013,28]octacosa-4(14),5,7,9(28),17,19,21(27)-heptaene-2,18-diol](/img/structure/B12791048.png)
